molecular formula C4H7NO B13737619 N-Methyl-N-vinylformamide CAS No. 2867-48-3

N-Methyl-N-vinylformamide

Cat. No.: B13737619
CAS No.: 2867-48-3
M. Wt: 85.10 g/mol
InChI Key: OFESGEKAXKKFQT-UHFFFAOYSA-N
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Description

N-Methyl-N-vinylformamide is an organic compound with the molecular formula C4H7NO. It is a derivative of formamide, where the hydrogen atom on the nitrogen is replaced by a methyl group and the hydrogen atom on the carbon is replaced by a vinyl group. This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-vinylformamide can be synthesized through the reaction of N-methylformamide with acetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The catalyst used can be a transition metal complex, such as palladium or nickel, which facilitates the addition of the acetylene to the formamide.

Industrial Production Methods

In an industrial setting, this compound is produced through a continuous process involving the reaction of N-methylformamide with acetylene in a flow reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-vinylformamide undergoes several types of chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in various applications.

    Hydrolysis: The compound can be hydrolyzed to form N-methylformamide and acetaldehyde.

    Addition Reactions: It can participate in addition reactions with various nucleophiles, such as amines and alcohols, to form substituted derivatives.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or anionic initiators under conditions of elevated temperature (50-100°C) and pressure (1-5 atm).

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst at room temperature.

    Addition Reactions: Conducted in the presence of a suitable nucleophile and a catalyst, such as a Lewis acid, at temperatures ranging from 0°C to 50°C.

Major Products Formed

    Polymerization: Poly(this compound)

    Hydrolysis: N-methylformamide and acetaldehyde

    Addition Reactions: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Methyl-N-vinylformamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as hydrogels and copolymers.

    Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-Methyl-N-vinylformamide involves its ability to undergo polymerization and addition reactions. The vinyl group in the compound is highly reactive and can participate in various chemical processes, leading to the formation of polymers and substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    N-Vinylformamide: Similar structure but lacks the methyl group on the nitrogen.

    N-Methyl-N-vinylacetamide: Similar structure but has an acetamide group instead of a formamide group.

    N-Vinylpyrrolidone: Contains a pyrrolidone ring instead of a formamide group.

Uniqueness

N-Methyl-N-vinylformamide is unique due to its combination of a vinyl group and a methyl-substituted formamide group. This structure imparts distinct reactivity and properties, making it suitable for specific applications in polymer synthesis and chemical reactions.

Properties

CAS No.

2867-48-3

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

N-ethenyl-N-methylformamide

InChI

InChI=1S/C4H7NO/c1-3-5(2)4-6/h3-4H,1H2,2H3

InChI Key

OFESGEKAXKKFQT-UHFFFAOYSA-N

Canonical SMILES

CN(C=C)C=O

Origin of Product

United States

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